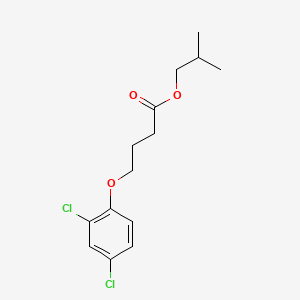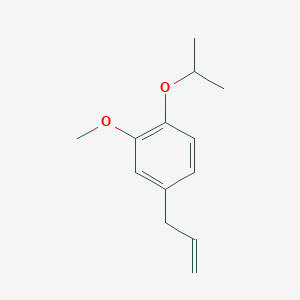
Isopropyleugenol
Overview
Description
Isopropyleugenol is a phenolic compound derived from eugenol, which is commonly found in essential oils such as clove oil
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyleugenol can be synthesized through several methods. One common method involves the alkylation of eugenol with isopropyl halides under basic conditions. The reaction typically uses a base such as potassium carbonate or sodium hydroxide to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of eugenol to this compound.
Industrial Production Methods
In industrial settings, this compound is often produced through the same alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Isopropyleugenol undergoes various chemical reactions, including:
Reduction: Reduction of this compound can lead to the formation of isopropylguaiacol, which has applications in the synthesis of other bioactive compounds.
Substitution: this compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions to achieve the desired substitution.
Major Products Formed
Oxidation: Isopropylvanillin
Reduction: Isopropylguaiacol
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Chemistry: It is used as a starting material for the synthesis of other bioactive compounds and as a reagent in organic synthesis.
Biology: Isopropyleugenol has shown potential as an antimicrobial and antioxidant agent, making it useful in biological research.
Medicine: Research has indicated that this compound may have anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties. Additionally, it is incorporated into polymers and resins to enhance their properties.
Mechanism of Action
The mechanism of action of isopropyleugenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: this compound disrupts the cell membrane of microorganisms, leading to cell lysis and death. It also inhibits the growth of bacteria and fungi by interfering with their metabolic processes.
Antioxidant Activity: this compound scavenges reactive oxygen species (ROS) and neutralizes free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: this compound modulates the inflammatory response by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Isopropyleugenol is structurally similar to other eugenol derivatives, such as:
Eugenol: The parent compound, known for its antimicrobial and analgesic properties.
Isoeugenol: A propenyl-substituted derivative with similar antimicrobial and antioxidant activities.
Uniqueness
This compound is unique due to its isopropyl group, which enhances its lipophilicity and alters its biological activity compared to other eugenol derivatives. This structural modification can lead to differences in its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methoxy-1-propan-2-yloxy-4-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-6-11-7-8-12(15-10(2)3)13(9-11)14-4/h5,7-10H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNZJOUTMIJWRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CC=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722136 | |
| Record name | Isopropyleugenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51474-90-9 | |
| Record name | Isopropyleugenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20722136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


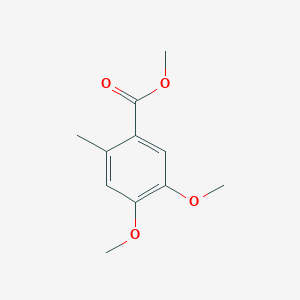
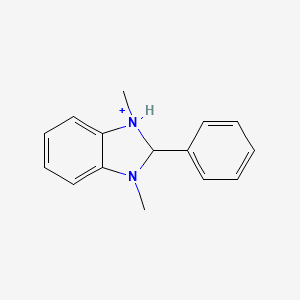
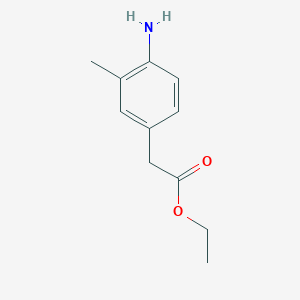
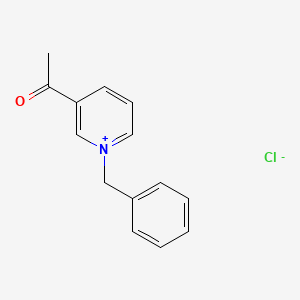

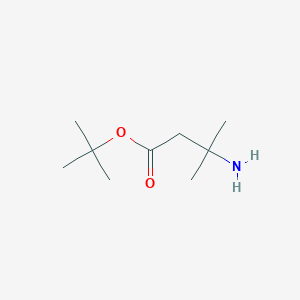
![Ethyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B3191015.png)
![3-[(Dimethylamino)(2-hydroxycyclohexyl)methyl]phenol](/img/structure/B3191023.png)

![Piperazine, 1-[2-fluoro-4-(2-methoxyethoxy)phenyl]-](/img/structure/B3191047.png)
![Pyrido[3,4-g]isoquinoline](/img/structure/B3191053.png)
![2-{[(3,4-dimethoxyphenyl)methyl]amino}acetic acid](/img/structure/B3191054.png)
